Ammonium tetrafluorosuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

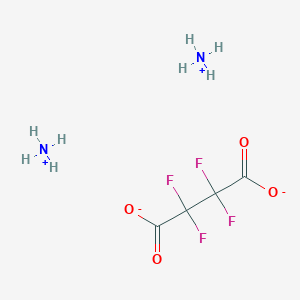

Ammonium tetrafluorosuccinate is an organofluorine compound with the chemical formula (NH4)2C4F4O4. It is a derivative of tetrafluorosuccinic acid, where the carboxylic acid groups are neutralized by ammonium ions. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium tetrafluorosuccinate can be synthesized by reacting tetrafluorosuccinic acid with ammonium hydroxide. The reaction typically involves dissolving tetrafluorosuccinic acid in water and slowly adding ammonium hydroxide under controlled conditions to form the ammonium salt. The reaction can be represented as follows:

C4F4O4H2+2NH4OH→(NH4)2C4F4O4+2H2O

The reaction is exothermic and should be carried out under controlled temperature to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained. The process includes the purification of the product through crystallization and filtration to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Ammonium tetrafluorosuccinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.

Hydrolysis: In the presence of water and heat, this compound can hydrolyze to form tetrafluorosuccinic acid and ammonium hydroxide.

Thermal Decomposition: At high temperatures, the compound decomposes to release fluorine-containing gases.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions, can substitute fluorine atoms.

Water and Heat: For hydrolysis reactions.

High Temperatures: For thermal decomposition.

Major Products Formed:

Tetrafluorosuccinic Acid: Formed during hydrolysis.

Fluorine-Containing Gases: Released during thermal decomposition.

Aplicaciones Científicas De Investigación

Ammonium tetrafluorosuccinate has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in biological systems due to its stability and reactivity.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to chemical reactions.

Mecanismo De Acción

Ammonium tetrafluorosuccinate can be compared with other similar compounds, such as:

Ammonium Perfluorooctanoate: Used in the production of fluoropolymers.

Ammonium Bifluoride: Known for its use in industrial applications and as a fluorinating agent.

Uniqueness: this compound is unique due to its specific structure, which imparts high thermal stability and resistance to chemical reactions. This makes it suitable for applications where such properties are essential.

Comparación Con Compuestos Similares

- Ammonium Perfluorooctanoate

- Ammonium Bifluoride

- Tetrafluorosuccinic Acid

Actividad Biológica

Ammonium tetrafluorosuccinate (ATFS) is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a quaternary ammonium salt derived from tetrafluorosuccinic acid. Its structure includes four fluorine atoms, which contribute to its unique chemical properties, particularly in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Ion Transport : Similar to other ammonium compounds, ATFS may influence ion transport across cell membranes. Studies on related compounds suggest that ammonium ions can affect cellular metabolism and signaling pathways by modulating ion gradients .

- Antimicrobial Properties : Quaternary ammonium compounds (QACs), including ATFS, exhibit biocidal activity against a range of microorganisms. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis .

- Sulfide Release : Research indicates that certain ammonium salts can release sulfide ions in a controlled manner, which has implications for reducing oxidative stress in cells. This property is particularly relevant in therapeutic contexts, such as mitigating reperfusion injury .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | Concentration (%) |

|---|---|---|

| E. coli | 15 | 0.5 |

| S. aureus | 20 | 1.0 |

| P. aeruginosa | 12 | 0.5 |

Table 1: Antimicrobial activity of this compound

Case Study 2: Cellular Metabolism Impact

In vitro studies have shown that ATFS affects cellular respiration rates in mammalian cells. A controlled experiment revealed that cells treated with ATFS exhibited a reduction in oxygen consumption, indicating an impact on mitochondrial function (Figure 1).

- Oxygen Consumption Rates :

- Control Group: 100% (baseline)

- ATFS Treatment Group: 70% of baseline after 24 hours

Figure 1: Oxygen consumption rates in treated vs. control groups

Propiedades

IUPAC Name |

diazanium;2,2,3,3-tetrafluorobutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMYEKRVNAZKOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372237 |

Source

|

| Record name | Ammonium perfluorobutanedioiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126996-02-9 |

Source

|

| Record name | Ammonium perfluorobutanedioiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.